

Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Benzisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize the heterocyclic compound **1,2-benzisoxazole**. The information enclosed is intended to assist researchers and professionals in the pharmaceutical and chemical sciences in the identification and analysis of this important structural motif found in many biologically active molecules.

Introduction to 1,2-Benzisoxazole

1,2-Benzisoxazole, also known as indoxazene, is an aromatic organic compound with the chemical formula C_7H_5NO .^[1] It consists of a benzene ring fused to an isoxazole ring. This core structure is a key component in a variety of compounds with diverse pharmacological activities, including antipsychotic, antimicrobial, and anti-inflammatory agents. Accurate spectroscopic characterization is therefore crucial for the verification of its synthesis and for quality control in drug development processes.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,2-benzisoxazole**, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: ^1H NMR Spectroscopic Data for **1,2-Benzisoxazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

Note: While specific ^1H NMR chemical shifts for the parent **1,2-benzisoxazole** were not explicitly detailed in the provided search results, related derivatives show aromatic protons typically resonating in the range of 7.0-8.5 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **1,2-Benzisoxazole**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: Similar to ^1H NMR, specific ^{13}C NMR data for the unsubstituted **1,2-benzisoxazole** was not available in the search results. However, for substituted benzisoxazoles, aromatic carbons typically appear in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **1,2-Benzisoxazole**

Wavenumber (cm^{-1})	Intensity	Assignment
3080	Medium	Aromatic C-H stretch
1640 - 1450	Medium to Strong	C=C and C=N ring stretching
1055	Strong	C-O stretching

Note: The specific peak values can vary slightly depending on the sample preparation method and the presence of substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for **1,2-Benzisoxazole**

m/z	Relative Intensity	Assignment
119	High	Molecular Ion [M] ⁺
91	High	[M-CO] ⁺ or other fragments
64	Medium	Aromatic fragments

The molecular weight of **1,2-benzisoxazole** is 119.12 g/mol .[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **1,2-benzisoxazole** typically exhibit characteristic absorptions in the UV region.

Table 5: UV-Vis Absorption Data for Aromatic Systems

Wavelength Range (nm)	Transition Type
~200-280	$\pi \rightarrow \pi^*$

Note: Specific λ_{max} values for **1,2-benzisoxazole** were not found in the search results, but as an aromatic compound, it is expected to have strong absorptions in this region. The addition of substituents can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift).[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of the **1,2-benzisoxazole** sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[3]
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon.
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

- KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Background Collection: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum.
- Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like **1,2-benzisoxazole**, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
- Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam to form a radical cation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

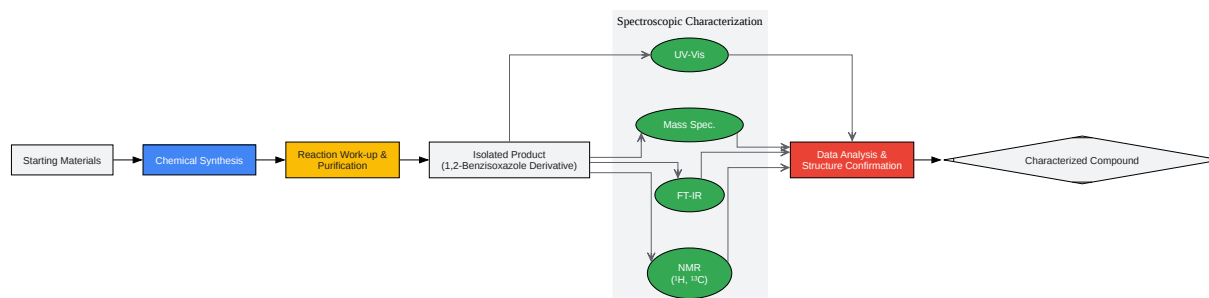
UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the **1,2-benzisoxazole** sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

- **Sample Measurement:** Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
- **Data Acquisition:** Scan the sample over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum. The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a **1,2-benzisoxazole** derivative.



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